molecular formula C10H9FN2 B1285036 2-Amino-6-fluoro-3-methylquinoline CAS No. 203506-28-9

2-Amino-6-fluoro-3-methylquinoline

Cat. No.: B1285036
CAS No.: 203506-28-9
M. Wt: 176.19 g/mol
InChI Key: OJCJWHJZMUWTEI-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H9FN2.

Biochemical Analysis

Biochemical Properties

2-Amino-6-fluoro-3-methylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. For example, it has been reported to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the enzyme from performing its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, with certain dosages required to achieve a therapeutic effect without causing toxicity. High doses can result in liver and kidney damage, as well as other systemic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which oxidize the compound to form various metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to enhance their excretion from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to various cellular compartments. The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations observed in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with 3-methylquinoline under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-Amino-6-fluoro-3-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-6,8-difluoro-2-methylquinoline
  • 2-Amino-6-methoxy-3-methylquinoline
  • 2-Amino-6-chloro-3-methylquinoline

Comparison: Compared to these similar compounds, 2-Amino-6-fluoro-3-methylquinoline is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various applications .

Properties

IUPAC Name

6-fluoro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCJWHJZMUWTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588906
Record name 6-Fluoro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-28-9
Record name 6-Fluoro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203506-28-9
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